molecular formula C9H12FN B3033826 (S)-1-(3-Fluorophenyl)-N-methylethanamine CAS No. 1212261-04-5

(S)-1-(3-Fluorophenyl)-N-methylethanamine

Katalognummer: B3033826
CAS-Nummer: 1212261-04-5
Molekulargewicht: 153.20
InChI-Schlüssel: PZBFMZHXSLJFMU-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(3-Fluorophenyl)-N-methylethanamine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluorophenyl)-N-methylethanamine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(3-Fluorophenyl)-N-methylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(S)-1-(3-Fluorophenyl)-N-methylethanamine

This compound , also known as this compound , is a chemical compound with potential applications in medicinal chemistry and pharmacological studies. It is the S-enantiomer of N-[1-(3-fluorophenyl)ethyl]methylamine . Enantiomers are molecules that are mirror images of each other and have different biological activity profiles.

Chemical Properties

  • Molecular Formula: C9H12FNC_9H_{12}FN
  • Molecular Weight: Approximately 153.20 g/mol

Applications

  • This compound is used as a reference compound in pharmacological studies.
  • It serves as a potential lead compound for developing new drugs.
  • This compound has been studied for its potential biological activities, particularly concerning central nervous system effects. Preliminary studies suggest it may act as a stimulant, similar to other compounds in its class.
  • Its structural similarity to known psychoactive substances indicates potential interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Comparison with Related Compounds

CompoundStructural FeaturesUnique Properties
(R)-1-(3-Fluorophenyl)-N-methylethanamineEnantiomer of the target compoundDifferent biological activity profile
(R)-1-(4-Fluorophenyl)-N-methylethan-1-amineFluorine at the para positionMay exhibit different receptor affinities
1-(3-Fluorophenyl)ethan-1-amineLacks methyl substitution on nitrogenAltered lipophilicity and biological activity

Wirkmechanismus

The mechanism of action of (S)-1-(3-Fluorophenyl)-N-methylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its potential effects on neural pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant activity in the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoroamphetamine
  • 3-Fluoroethamphetamine
  • 3-Fluoromethamphetamine
  • 3-Fluoromethcathinone
  • 3-Fluorophenmetrazine

Uniqueness

(S)-1-(3-Fluorophenyl)-N-methylethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

(S)-1-(3-Fluorophenyl)-N-methylethanamine, also known as (S)-3-fluoroamphetamine, is a compound that has garnered attention in pharmacological research due to its potential biological activity and interactions with neurotransmitter systems. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃FN
  • Molecular Weight : 155.21 g/mol
  • Chirality : The compound exhibits chirality, with the (S) configuration influencing its biological activity.

The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity, which can significantly affect its pharmacological properties.

This compound is believed to interact primarily with various neurotransmitter systems, particularly those involving dopamine and norepinephrine . Its mechanism of action may involve:

  • Reuptake Inhibition : Similar to other compounds in its class, it may act as a reuptake inhibitor for dopamine and serotonin, leading to increased neurotransmitter levels in the synaptic cleft .
  • Receptor Modulation : The compound may selectively bind to specific receptors, influencing physiological responses such as mood elevation and increased energy levels.

Biological Activity

Research indicates that this compound displays various biological activities:

  • Stimulant Effects : Preliminary studies suggest stimulant properties akin to amphetamines, which could have implications for both therapeutic uses and potential for abuse .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems positions it as a candidate for studying conditions like depression and attention-deficit hyperactivity disorder (ADHD) due to its potential mood-enhancing effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
ToxicologyCases of intoxication linked to new psychoactive substances, including variants of fluoroamphetamines.
PharmacodynamicsDemonstrated interactions with dopamine receptors; potential for neuroprotective effects.
Cancer ResearchInvestigated effects on B-cell lines; showed potential anti-proliferative effects in specific cancer cells.

Notable Observations

  • Toxicological Concerns : Reports indicate that compounds similar to this compound have been associated with adverse effects in polydrug abuse contexts, highlighting the need for careful monitoring in clinical settings .
  • Potential Therapeutic Applications : Research exploring the compound's effects on B-cell malignancies suggests that it may induce apoptosis selectively in malignant cells without affecting normal cells, indicating a possible therapeutic window for treating certain cancers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (S)-1-(3-Fluorophenyl)-N-methylethanamine, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The compound is synthesized via asymmetric reduction of the corresponding ketone precursor using chiral catalysts (e.g., (R)- or (S)-BINAP-Ru complexes) or resolution of racemic mixtures with chiral acids like tartaric acid . Key parameters include temperature control (0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (1–5 mol%). Monitoring via chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (>99%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the fluorophenyl group (δ ~6.6–7.2 ppm for aromatic protons) and methylamine moiety (δ ~2.3–2.5 ppm for N-CH3) .
  • Specific Rotation : Measure optical activity (e.g., [α]D = -40° for the (S)-enantiomer in neat form) using a polarimeter .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 168.1 (calculated for C9H12FN) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to its irritant properties (LD50 oral, rat: 980 mg/kg). Avoid skin contact (risk code R21/22) and store at 2–8°C in airtight containers. In case of exposure, rinse with water (15 min for eyes) and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what assays validate this?

  • Methodological Answer : The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form. For example, in protein arginine N-methyltransferase 3 (PRMT3) inhibition assays, stereochemistry affects IC50 values (e.g., 28 µM for (S)-configured analogs vs. 1.97 µM for (R)-derivatives) . Use competitive binding assays with radiolabeled ligands or fluorescence polarization to quantify stereospecific interactions .

Q. What challenges arise in developing stable formulations of fluorophenyl-containing amines, and how can polymorphism studies address them?

  • Methodological Answer : Fluorophenyl amines often exhibit hygroscopicity and low aqueous solubility. Polymorph screening (e.g., via XRPD and DSC) identifies stable crystalline forms. For instance, hydrochloride or fumarate salts of related compounds show improved thermal stability (melting points >150°C) and solubility (>50 mg/mL in PBS) . Accelerated stability studies (40°C/75% RH for 3 months) validate formulation robustness .

Q. How can researchers resolve contradictions in pharmacological data across studies involving this compound derivatives?

  • Methodological Answer : Discrepancies in IC50 or binding affinity often stem from assay variability (e.g., cell line differences, ligand concentrations). Standardize protocols:

  • Use isogenic cell lines and control compounds (e.g., known PRMT3 inhibitors) .
  • Validate results across orthogonal assays (e.g., SPR for binding kinetics and Western blot for target modulation) .
  • Apply meta-analysis tools (e.g., Prism) to assess data reproducibility and outliers .

Eigenschaften

IUPAC Name

(1S)-1-(3-fluorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBFMZHXSLJFMU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 78384325
CID 78384325
(S)-1-(3-Fluorophenyl)-N-methylethanamine
CID 78384325
CID 78384325
(S)-1-(3-Fluorophenyl)-N-methylethanamine
CID 78384325
CID 78384325
CID 78384325
(S)-1-(3-Fluorophenyl)-N-methylethanamine
CID 78384325
CID 78384325
(S)-1-(3-Fluorophenyl)-N-methylethanamine
CID 78384325
CID 78384325
(S)-1-(3-Fluorophenyl)-N-methylethanamine
CID 78384325
(S)-1-(3-Fluorophenyl)-N-methylethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.